molecular formula C23H24N4O3 B2824543 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251687-51-0

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2824543
CAS RN: 1251687-51-0
M. Wt: 404.47
InChI Key: VVUAGORCDLLXIN-UHFFFAOYSA-N
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Description

The compound “2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule . It is used in the preparation of a compound that acts as a PARP inhibitor .


Synthesis Analysis

The synthesis of related compounds involves base catalytic reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides . These carbodiimides are obtained from the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a pyrido[4,3-d]pyrimidin ring system, which is a common feature in many bioactive molecules .

Scientific Research Applications

Synthesis and Biological Activities

Pyrimidine derivatives have been synthesized for various biological activities, indicating the versatility of pyrimidine-based compounds in drug discovery. For example, novel heterocyclic compounds derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020). Similarly, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated antimicrobial properties (Hossan et al., 2012).

Anticancer Potential

The development of pyrimidine derivatives for anticancer activity is a significant area of interest. Compounds with specific structural modifications on the pyrimidine ring have been evaluated for their cytotoxicity against cancer cell lines. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and showed appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal efficacy of pyrimidine derivatives has also been documented. For example, a series of pyrimidines were synthesized and displayed good antibacterial and antifungal activities, comparable to standard drugs (Kerru et al., 2019).

Structural Analyses

The crystal structures of certain pyrimidine derivatives have been elucidated to understand the conformational preferences and potential interaction sites for binding to biological targets. These structural insights are crucial for rational drug design and optimization (Subasri et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been reported to targetPoly (ADP-ribose) polymerase (PARP) , a key protein involved in DNA repair and programmed cell death.

Result of Action

The inhibition of PARP leads to an accumulation of DNA damage in cells, particularly in cancer cells that are rapidly dividing. This accumulation of DNA damage triggers programmed cell death or apoptosis, thereby reducing the proliferation of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage conditions Its efficacy could be influenced by the presence of other drugs (drug-drug interactions)

properties

IUPAC Name

2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-30-19-9-5-8-18(12-19)25-22(28)15-27-16-24-21-10-11-26(14-20(21)23(27)29)13-17-6-3-2-4-7-17/h2-9,12,16H,10-11,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUAGORCDLLXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide

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